Cas no 2228634-02-2 (tert-butyl N-5-(azetidin-3-yl)-2-bromophenylcarbamate)

Tert-butyl N-5-(azetidin-3-yl)-2-bromophenylcarbamate is a versatile intermediate in organic synthesis, particularly valuable in pharmaceutical and agrochemical applications. Its key structural features—a brominated aromatic ring and a protected azetidine moiety—make it a useful building block for constructing complex molecules. The tert-butyl carbamate (Boc) group provides stability and selective deprotection options, facilitating further functionalization. The azetidine ring offers conformational rigidity, which can enhance binding affinity in drug design. The bromine substituent enables cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, expanding its utility in medicinal chemistry. This compound is well-suited for researchers developing bioactive molecules requiring precise stereochemical control and modular derivatization.
tert-butyl N-5-(azetidin-3-yl)-2-bromophenylcarbamate structure
2228634-02-2 structure
Product Name:tert-butyl N-5-(azetidin-3-yl)-2-bromophenylcarbamate
CAS No:2228634-02-2
MF:C14H19BrN2O2
MW:327.216862916946
CID:6334097
PubChem ID:165803496
Update Time:2025-05-19

tert-butyl N-5-(azetidin-3-yl)-2-bromophenylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-5-(azetidin-3-yl)-2-bromophenylcarbamate
    • tert-butyl N-[5-(azetidin-3-yl)-2-bromophenyl]carbamate
    • 2228634-02-2
    • EN300-1890349
    • Inchi: 1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-12-6-9(4-5-11(12)15)10-7-16-8-10/h4-6,10,16H,7-8H2,1-3H3,(H,17,18)
    • InChI Key: VECZQWKXDDUNJL-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1NC(=O)OC(C)(C)C)C1CNC1

Computed Properties

  • Exact Mass: 326.06299g/mol
  • Monoisotopic Mass: 326.06299g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 326
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 50.4Ų

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tert-butyl N-5-(azetidin-3-yl)-2-bromophenylcarbamate Related Literature

Additional information on tert-butyl N-5-(azetidin-3-yl)-2-bromophenylcarbamate

Introduction to Tert-butyl N-5-(azetidin-3-yl)-2-bromophenylcarbamate (CAS No. 2228634-02-2)

Tert-butyl N-5-(azetidin-3-yl)-2-bromophenylcarbamate, identified by its Chemical Abstracts Service (CAS) number 2228634-02-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the carbamate class, characterized by the presence of a carbonyl group bonded to a nitrogen atom, which is further linked to an alkyl or aryl group. The structural features of tert-butyl N-5-(azetidin-3-yl)-2-bromophenylcarbamate make it a promising candidate for further exploration in drug discovery and development, particularly in the design of novel bioactive molecules.

The molecular structure of this compound consists of several key functional groups that contribute to its potential biological activity. The tert-butyl moiety, a branched alkyl group, is known for its steric hindrance properties, which can influence the compound's interactions with biological targets. The azetidin-3-yl ring, a five-membered heterocyclic amine, is often found in biologically active molecules due to its ability to mimic natural amino acid structures and engage in hydrogen bonding interactions. Additionally, the 2-bromophenyl substituent introduces a bromine atom into the aromatic ring, which can enhance the compound's lipophilicity and binding affinity to certain biological receptors.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential pharmacological properties of tert-butyl N-5-(azetidin-3-yl)-2-bromophenylcarbamate with greater accuracy. Studies have suggested that this compound may exhibit inhibitory activity against various enzymes and receptors involved in inflammatory and metabolic pathways. For instance, preliminary computational studies indicate that the azetidin-3-yl moiety could interact with enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are key players in the inflammatory response. The presence of the 2-bromophenyl group may further enhance these interactions by improving the compound's binding affinity and selectivity.

In addition to its potential role in anti-inflammatory applications, tert-butyl N-5-(azetidin-3-yl)-2-bromophenylcarbamate has also been explored for its possible involvement in metabolic disorders. The carbamate functional group is known to participate in various biochemical reactions, making it a versatile scaffold for drug design. Researchers have hypothesized that this compound could modulate enzymes involved in glucose metabolism or lipid synthesis, thereby offering therapeutic benefits for conditions such as diabetes or hyperlipidemia. Further experimental validation is required to confirm these hypotheses and elucidate the precise mechanisms of action.

The synthesis of tert-butyl N-5-(azetidin-3-yl)-2-bromophenylcarbamate presents unique challenges due to its complex structural features. However, recent developments in synthetic methodologies have made it more feasible to produce this compound on a laboratory scale. Techniques such as multi-step organic synthesis, including nucleophilic substitution reactions and carbamate formation, have been employed to construct the desired molecular framework. Advances in catalytic systems and green chemistry principles have also contributed to more efficient and environmentally friendly synthetic routes.

Once synthesized, the characterization of tert-butyl N-5-(azetidin-3-yl)-2-bromophenylcarbamate is crucial for understanding its physical and chemical properties. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are commonly used to confirm the structure and purity of the compound. These analytical methods provide detailed information about the chemical environment of each atom in the molecule, which is essential for predicting its biological behavior.

Preclinical studies are currently underway to evaluate the pharmacological activity of tert-butyl N-5-(azetidin-3-yl)-2-bromophenylcarbamate in various disease models. In vitro assays have been conducted to assess its interaction with target enzymes and receptors, while animal models are being used to investigate its efficacy and safety profiles. These studies aim to provide evidence supporting the potential therapeutic applications of this compound and guide future clinical development efforts.

The development of novel pharmaceuticals relies heavily on innovative molecular design and synthetic strategies. Tert-butyl N-5-(azetidin-3-yl)-2-bromophenylcarbamate exemplifies how structural modifications can lead to compounds with enhanced biological activity and improved pharmacokinetic properties. By leveraging advances in medicinal chemistry and biotechnology, researchers continue to explore new opportunities for harnessing natural product-inspired scaffolds like this one.

In conclusion, tert-butyl N-5-(azetidin-3-yl)-2-bromophenylcarbamate (CAS No. 2228634-02-2) represents a promising candidate for further investigation in drug discovery and development. Its unique structural features and potential biological activities make it an attractive molecule for exploring new therapeutic interventions. As research progresses, additional insights into its pharmacological effects will be gained through both computational modeling and experimental validation.

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